(1-Methyl-1-azaspiro[3.3]heptan-6-yl)methanamine
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Overview
Description
(1-Methyl-1-azaspiro[3.3]heptan-6-yl)methanamine is a versatile small molecule scaffold with the molecular formula C8H16N2. It is known for its unique spirocyclic structure, which consists of a spiro-connected azaspiroheptane ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1-azaspiro[3.3]heptan-6-yl)methanamine typically involves the thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to form spirocyclic β-lactams. The β-lactam ring is then reduced using alane to yield the desired azaspiroheptane structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1-azaspiro[3.3]heptan-6-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
(1-Methyl-1-azaspiro[3.3]heptan-6-yl)methanamine has several scientific research applications, including:
Medicinal Chemistry: It serves as a bioisostere of piperidine, a common structural motif in many drugs.
Drug Design: Incorporation of this compound into drug molecules can enhance their biological activity and reduce side effects.
Chemical Biology: It is used as a building block in the synthesis of bioactive molecules for studying biological pathways and mechanisms.
Industrial Chemistry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1-Methyl-1-azaspiro[3.3]heptan-6-yl)methanamine involves its interaction with specific molecular targets and pathways. As a bioisostere of piperidine, it can mimic the biological activity of piperidine-containing compounds. This includes binding to receptors, enzymes, or other proteins, thereby modulating their activity and influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A common structural motif in many drugs.
2-Azaspiro[3.3]heptane: Another spirocyclic compound used as a bioisostere of piperidine.
Uniqueness
(1-Methyl-1-azaspiro[3.3]heptan-6-yl)methanamine is unique due to its spirocyclic structure, which imparts distinct physicochemical properties. This uniqueness makes it a valuable scaffold in drug design, offering potential advantages over traditional piperidine derivatives .
Properties
IUPAC Name |
(1-methyl-1-azaspiro[3.3]heptan-6-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-3-2-8(10)4-7(5-8)6-9/h7H,2-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKBKNPXSNOMMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC12CC(C2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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